3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene
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Overview
Description
3-Methyl-2,2’-spirobi[bicyclo[221]heptane]-5,5’-diene is a complex organic compound characterized by its unique spiro structure, which consists of two bicyclo[221]heptane units connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which facilitates the formation of the spiro structure . The reaction conditions often require specific wavelengths of UV light and the presence of a photosensitizer to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This includes optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure consistent and efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced spiro compounds.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A bicyclic compound with similar structural features but lacking the spiro connection.
Camphene: Another bicyclic compound with a different substitution pattern.
2-Methylbicyclo[2.2.1]heptane: Shares the bicyclo[2.2.1]heptane core but differs in the substitution pattern.
Uniqueness
3-Methyl-2,2’-spirobi[bicyclo[221]heptane]-5,5’-diene is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
403518-41-2 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
6'-methyl-5,5'-spirobi[bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C14H18/c1-9-11-3-5-13(7-11)14(9)8-10-2-4-12(14)6-10/h2-5,9-13H,6-8H2,1H3 |
InChI Key |
IZJVLYBSWRNSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C13CC4CC3C=C4)C=C2 |
Origin of Product |
United States |
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